molecular formula C8H9N3O B11917018 2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine CAS No. 61078-17-9

2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B11917018
CAS No.: 61078-17-9
M. Wt: 163.18 g/mol
InChI Key: KCIUTWZJRCPALI-UHFFFAOYSA-N
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Description

2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by an imidazole ring fused with a pyridine moiety, with a methoxy group at the second position and a methyl group at the first position. Imidazopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and methylation reactions. The reaction conditions often include the use of catalysts such as iodine or transition metals to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent-free or green chemistry approaches are also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazopyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For example, as a GABA A receptor agonist, it modulates the activity of the receptor, leading to changes in neuronal excitability. The compound may also inhibit certain enzymes or interact with DNA, influencing various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine is unique due to the presence of both methoxy and methyl groups, which contribute to its distinct chemical and biological properties. These functional groups influence its reactivity and interactions with molecular targets, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

61078-17-9

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

2-methoxy-1-methylimidazo[4,5-c]pyridine

InChI

InChI=1S/C8H9N3O/c1-11-7-3-4-9-5-6(7)10-8(11)12-2/h3-5H,1-2H3

InChI Key

KCIUTWZJRCPALI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=NC=C2)N=C1OC

Origin of Product

United States

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